5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related bicyclic amino acids is described in the first paper, where Tsc-protected ε-amino acids based on a bicyclo[3.3.0]octane skeleton are prepared from a precursor available through the catalytic Pauson-Khand reaction . Although the target compound is not an amino acid, the methodologies used for the synthesis of bicyclic structures could be relevant.
Molecular Structure Analysis
The fourth paper provides a conformational analysis of bicyclo[3.3.1]nonane derivatives, which are closely related to the target compound. The study uses NMR spectroscopy and theoretical calculations to determine the preferred conformations of these molecules in solution . This information is valuable for understanding the molecular structure of "5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid" as it may exhibit similar conformational preferences.
Chemical Reactions Analysis
The second paper discusses the reaction of dimethyl sodio-3-ketoglutarate with glyoxal to prepare bicyclo[3.3.0]octane-3,7-dione, and the subsequent reactions that lead to various products . This paper highlights the reactivity of bicyclic compounds under different conditions, which could be extrapolated to the chemical behavior of the target compound.
Physical and Chemical Properties Analysis
The third paper, while not directly related to the target compound, discusses the photocycloaddition of 5-methoxyoxazoles to carbonyl compounds, leading to α-amino, β-hydroxy carboxylic acid derivatives . This study provides insight into the reactivity of methoxycarbonyl groups in the presence of light, which could be relevant to the physical and chemical properties of "5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid".
properties
IUPAC Name |
5-methoxycarbonylbicyclo[3.2.2]nonane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-16-10(15)12-4-2-3-11(5-7-12,6-8-12)9(13)14/h2-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZBTCVOLMTOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(CC1)(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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